molecular formula C7H16N2O2S B1395465 N-Methyl-N-(piperidin-3-YL)methanesulfonamide CAS No. 1179970-60-5

N-Methyl-N-(piperidin-3-YL)methanesulfonamide

Cat. No.: B1395465
CAS No.: 1179970-60-5
M. Wt: 192.28 g/mol
InChI Key: KTEJVLRMWVTLDB-UHFFFAOYSA-N
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Description

N-Methyl-N-(piperidin-3-YL)methanesulfonamide: is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a piperidine ring substituted with a methanesulfonamide group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of N-Methyl-N-(piperidin-3-YL)methanesulfonamide typically begins with piperidine and methanesulfonyl chloride.

    Reaction Steps:

Industrial Production Methods: Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of N-Methyl-N-(piperidin-3-YL)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

  • N-Methyl-N-(piperidin-4-YL)methanesulfonamide
  • N-Methyl-N-(piperidin-2-YL)methanesulfonamide
  • N-Methyl-N-(piperidin-3-ylmethyl)methanesulfonamide

Comparison:

  • N-Methyl-N-(piperidin-3-YL)methanesulfonamide is unique due to the position of the substituents on the piperidine ring, which can influence its reactivity and biological activity.
  • N-Methyl-N-(piperidin-4-YL)methanesulfonamide and N-Methyl-N-(piperidin-2-YL)methanesulfonamide have different substitution patterns, leading to variations in their chemical and biological properties.
  • N-Methyl-N-(piperidin-3-ylmethyl)methanesulfonamide has a similar structure but with a methyl group attached to the nitrogen atom, which can affect its reactivity and interactions with molecular targets.

Properties

IUPAC Name

N-methyl-N-piperidin-3-ylmethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O2S/c1-9(12(2,10)11)7-4-3-5-8-6-7/h7-8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTEJVLRMWVTLDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCNC1)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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